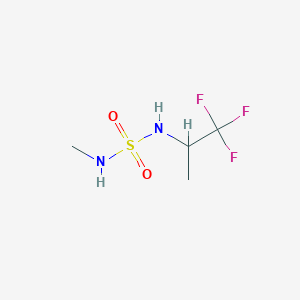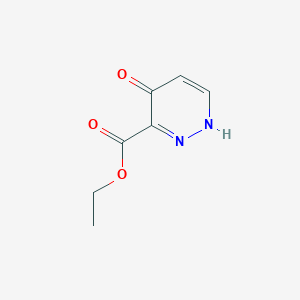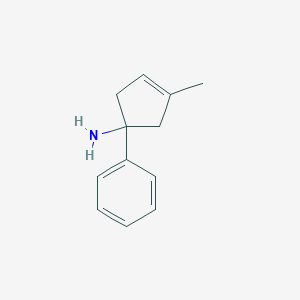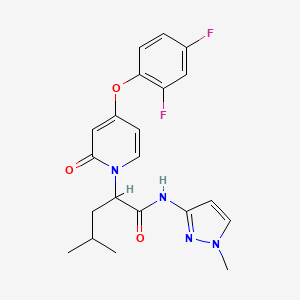![molecular formula C6H6N4O B13102474 Furo[2,3-D]pyrimidine-2,4-diamine CAS No. 206136-76-7](/img/structure/B13102474.png)
Furo[2,3-D]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-D]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the fused pyrimidine family, which includes various derivatives known for their potential therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-D]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with furfural in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Furo[2,3-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry and other applications .
Aplicaciones Científicas De Investigación
Furo[2,3-D]pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Mecanismo De Acción
The mechanism of action of furo[2,3-D]pyrimidine-2,4-diamine primarily involves the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, the compound can effectively disrupt cancer cell proliferation and induce apoptosis . The molecular targets include specific protein kinases involved in signaling pathways that regulate cell cycle progression and survival .
Comparación Con Compuestos Similares
- Pyrazolo[3,4-D]pyrimidine
- Pyrido[2,3-D]pyrimidine
- Quinazoline
Propiedades
Número CAS |
206136-76-7 |
|---|---|
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
furo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H6N4O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H,(H4,7,8,9,10) |
Clave InChI |
RNNFQNYQUXVGDB-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=NC(=NC(=C21)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)











